FPB,human
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Overview
Description
Fibrinopeptide B, human (FPB, human) is a peptide composed of 14 amino acids. It is released from the amino-terminus of the β-chains of fibrinogen by the enzyme thrombin . This peptide plays a significant role in the inflammatory response and cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibrinopeptide B, human is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of fibrinopeptide B, human involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The peptide is then lyophilized to obtain a stable, dry product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fibrinopeptide B, human undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is a standard reducing agent used in peptide chemistry.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Fibrinopeptide B, human has a wide range of applications in scientific research:
Mechanism of Action
Fibrinopeptide B, human exerts its effects by binding to specific receptors on the surface of target cells, such as neutrophils and fibroblasts . This binding triggers a cascade of intracellular signaling pathways that result in directed cell migration and chemotaxis . The peptide’s chemotactic activity is comparable to that of other potent chemotactic agents like human complement (C5a) and leukotriene B4 (LTB4) .
Comparison with Similar Compounds
Fibrinopeptide B, human is unique in its specific amino acid sequence and its potent chemotactic activity. Similar compounds include:
Fibrinopeptide A: Another peptide derived from fibrinogen, but with different amino acid sequence and biological activity.
Leukotriene B4: A lipid mediator with chemotactic properties, but structurally different from fibrinopeptides.
Formyl-methionylleucyl-phenylalanine (fMLP): A synthetic peptide with chemotactic activity, used as a standard in chemotaxis assays.
Fibrinopeptide B, human stands out due to its specific role in the inflammatory response and its potent chemotactic activity relative to other chemotactic agents .
Properties
IUPAC Name |
4-[[2-[[4-amino-2-[[2-[[4-amino-2-[[3-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRIFIVQGRMHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H93N19O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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